K-Ras G12C-IN-2 is a targeted therapeutic compound designed to inhibit the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. The K-Ras protein plays a crucial role in cell signaling pathways that control cell growth and division. The G12C mutation results in a constitutively active form of K-Ras, making it a significant target for cancer therapy. K-Ras G12C-IN-2 is classified as a covalent inhibitor that selectively binds to the inactive state of the K-Ras G12C protein, thereby blocking its activity and disrupting downstream signaling pathways associated with tumor growth.
K-Ras G12C-IN-2 is derived from research focused on developing inhibitors for the K-Ras G12C mutation. It falls under the category of small molecule inhibitors, specifically designed to target mutant forms of Ras proteins. These inhibitors are crucial in the ongoing battle against cancers driven by Ras mutations, which have historically been challenging to target therapeutically due to their structure and function.
The synthesis of K-Ras G12C-IN-2 involves several key steps that utilize organic synthesis techniques. The process typically begins with the preparation of key intermediates through various chemical reactions, including condensation and cyclization reactions.
K-Ras G12C-IN-2 features a unique molecular structure designed to fit into the switch II pocket of the K-Ras protein. This binding site is crucial for its inhibitory action.
K-Ras G12C-IN-2 undergoes specific chemical interactions upon binding to the K-Ras protein. The primary reaction involves the formation of a covalent bond between the inhibitor and a cysteine residue at position 12 of the K-Ras protein.
The mechanism of action for K-Ras G12C-IN-2 involves its selective binding to the inactive form of K-Ras G12C. This binding stabilizes the inactive conformation, preventing activation by guanine nucleotide exchange factors.
K-Ras G12C-IN-2 is primarily used in cancer research as a therapeutic agent targeting tumors with the K-Ras G12C mutation. Its development has opened avenues for personalized medicine approaches in oncology, allowing for more effective treatments tailored to specific genetic profiles in patients.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2